molecular formula C10H9ClO3 B14020804 2-Chloro-6-cyclopropoxybenzoic acid

2-Chloro-6-cyclopropoxybenzoic acid

Cat. No.: B14020804
M. Wt: 212.63 g/mol
InChI Key: BEVVXDDMWARPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-cyclopropoxybenzoic acid: is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Cyclopropoxylation: The 2-chlorobenzoic acid undergoes a reaction with cyclopropanol in the presence of a base, such as potassium carbonate, to introduce the cyclopropoxy group at the sixth position.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-6-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropoxybenzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

    2-Chlorobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.

    6-Cyclopropoxybenzoic acid: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.

    2-Chloro-6-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group, which may alter its chemical and biological properties.

Uniqueness: 2-Chloro-6-cyclopropoxybenzoic acid is unique due to the combination of the chlorine and cyclopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-chloro-6-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI Key

BEVVXDDMWARPFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.